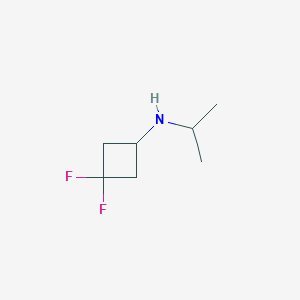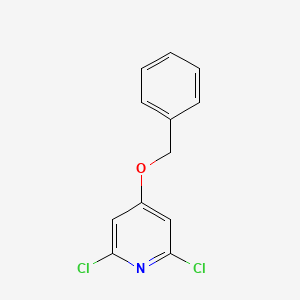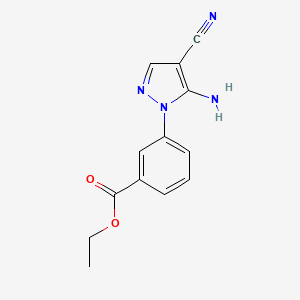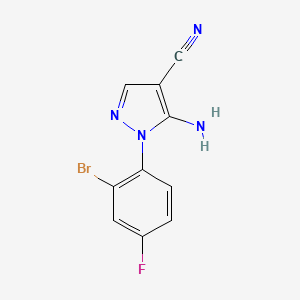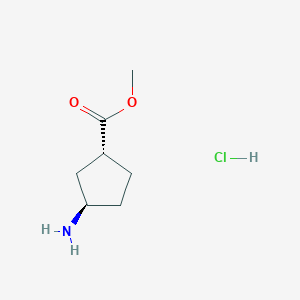
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Vue d'ensemble
Description
“(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound. It is a derivative of “(1R,3R)-3-Aminocyclopentanecarboxylic acid”, which has a molecular formula of C6H11NO2 . The hydrochloride version of this compound has a molecular formula of C7H15ClN2O .
Molecular Structure Analysis
The molecular structure of “this compound” is derived from its parent compound “(1R,3R)-3-Aminocyclopentanecarboxylic acid”. The parent compound has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da . The hydrochloride version of this compound has an average mass of 178.660 Da .Applications De Recherche Scientifique
Synthesis of S1P1 Receptor Agonists
(G. Wallace et al., 2009) discussed the synthesis and isolation of various stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, including the (1R,3R) form. These compounds are significant as intermediates in the synthesis of S1P1 receptor agonists, which have potential applications in immunomodulation and treating autoimmune diseases.
Analogue of GABA
A study by (R. Allan et al., 1979) synthesized all four stereoisomers of 3-aminocyclopentanecarboxylic acid, including the (1R,3R) form, as analogues of the inhibitory neurotransmitter GABA. These compounds are important for understanding the structure-activity relationship in neuropharmacology.
Peptide Stereochemistry
(R. Bardi et al., 1986) conducted a conformational analysis of peptides containing 1‐aminocyclopentanecarboxylic acid (Acc5), revealing insights into peptide stereochemistry and potential implications for peptide-based drug design.
Neuropharmacology Research
(K. Curry et al., 1988) explored the synthesis and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid, which has implications for understanding the actions of neurotransmitters and their analogues in neuropharmacology.
Metabotropic Glutamate Receptor Agonists
(A. Bond and D. Lodge, 1995) investigated the effects of various compounds, including stereoisomers of 1-aminocyclopentanecarboxylate, on metabotropic glutamate receptors. This research is crucial for developing novel therapies for neurological disorders.
Heterocyclic Chemistry in Pharmaceuticals
(Osarumwense Peter Osarodion, 2020) highlighted the role of heterocyclic chemistry, which involves compounds like 1-aminocyclopentanecarboxylate, in the development of pharmaceuticals, particularly in creating drugs with anti-inflammatory properties.
Intramolecular Conjugate Addition Reactions
(Y. Matsushima and J. Kino, 2009) described a method for producing amino cycloalkanecarboxylic acids via intramolecular conjugate addition, showcasing the versatility of compounds like 1-aminocyclopentanecarboxylate in organic synthesis.
Propriétés
IUPAC Name |
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)



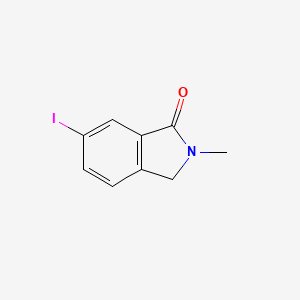
![1-[2-(2-Bromoethoxy)-5-fluorophenyl]ethanone](/img/structure/B1400606.png)


